
(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
“(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid” is a complex organic compound. The “E” in its name refers to the configuration of the double bond, indicating that the highest priority groups are on opposite sides . It contains a hydroxymethyl group, which consists of a methylene bridge bonded to a hydroxyl group, making it an alcohol .
Aplicaciones Científicas De Investigación
Neuroprotective Agents
A study detailed the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, along with 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase. These compounds, including variations such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, demonstrated significant neuroprotective potential by preventing the interferon-gamma-induced synthesis of quinolinic acid in cultured human monocytes, suggesting a therapeutic avenue for neurodegenerative diseases (Drysdale et al., 2000).
Antioxidative and Anti-inflammatory Activities
Research into the antioxidative and anti-inflammatory properties of (E)-4-(Fullerenopyrrolidin-1-yl)-3-methylbut-2-enoic acid, a structurally related compound, revealed that conjugates of this molecule exhibited notable anti-lipid peroxidation, anti-lipoxygenase, and anti-inflammatory activities. These findings point to potential applications in developing treatments for conditions associated with oxidative stress and inflammation (Magoulas et al., 2012).
Antibacterial and Analgesic Properties
Another study on the biological screening of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives uncovered analgesic and antibacterial activities. These properties highlight the potential of these compounds in the development of new therapeutic agents for pain management and the treatment of bacterial infections (Oleshchuk et al., 2019).
Hemostatic Activity
A study focusing on 4-(het)aryl-4-oxobut-2-enoic acid derivatives explored their influence on the blood coagulation system. This investigation revealed compounds with high hemostatic activity and low acute toxicity, suggesting the utility of these derivatives in managing bleeding disorders (Pulina et al., 2017).
Propiedades
IUPAC Name |
(E)-4-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-7-4-11(5-8(7)6-12)9(13)2-3-10(14)15/h2-3,7-8,12H,4-6H2,1H3,(H,14,15)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVOKDZEOMCLGW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC1CO)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
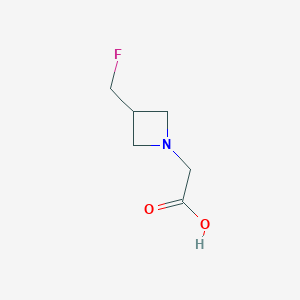



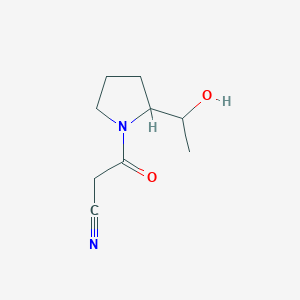
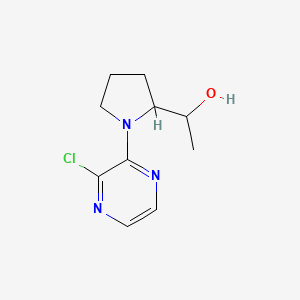
![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)
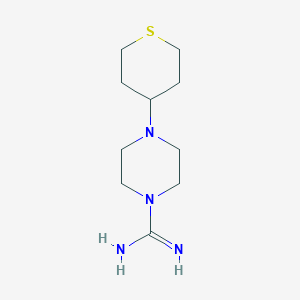

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)
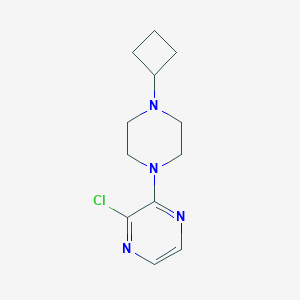
![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)